Cas no 1540-36-9 (3-n-Butyl-2,4-pentanedione)

3-n-Butyl-2,4-pentanedione 化学的及び物理的性質
名前と識別子
-
- 3-n-Butyl-2,4-pentanedione
- 3-Acetyl-2-heptanone
- 3-Butyl-2,4-pentanedione
- 3-butylpentane-2,4-dione
- 3-Butylacetylacetone
- 3-Butyl-2,4-pentadione
- 3-Butylpentanedione-2,4
- MFCD00026235
- DTXSID50165512
- Z56951935
- 2,4-PENTANEDIONE, 3-BUTYL-
- AI3-19271
- EINECS 216-274-1
- 3-n-Butyl-acetylaceton
- 3-butyl-2,4-pentandione
- NSC2249
- 2, 3-butyl-
- NS00025008
- 1540-36-9
- YTTRIUMSULFIDE
- UNII-6C6N2RN9MM
- NSC-2249
- CS-0206554
- FT-0616208
- 3-n-butyl 2,4-pentanedione
- SCHEMBL452597
- AKOS001047287
- 6C6N2RN9MM
- 3-(1-BUTYL)-PENTANE-2,4-DIONE
- NSC 2249
- 3-BUTYLPENTAN-2,4-DIONE
- 3-butyl-pentane-2,4-dione
- DTXCID9088003
-
- MDL: MFCD00026235
- インチ: InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3
- InChIKey: MBXOOYPCIDHXGH-UHFFFAOYSA-N
- ほほえんだ: CCCCC(C(=O)C)C(=O)C
- BRN: 507436
計算された属性
- せいみつぶんしりょう: 156.11500
- どういたいしつりょう: 156.115
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 34.1A^2
- 互変異性体の数: 5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0,927 g/cm3
- ふってん: 101-104°C 10mm
- フラッシュポイント: 101-104°C/10mm
- 屈折率: 1.4470
- PSA: 34.14000
- LogP: 1.97080
- ようかいせい: 水に溶けない。
3-n-Butyl-2,4-pentanedione セキュリティ情報
3-n-Butyl-2,4-pentanedione 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-n-Butyl-2,4-pentanedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B701393-5g |
3-N-Butyl-2,4-pentanedione |
1540-36-9 | 5g |
$ 185.00 | 2022-06-06 | ||
TRC | B701393-500mg |
3-N-Butyl-2,4-pentanedione |
1540-36-9 | 500mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PP581-5g |
3-n-Butyl-2,4-pentanedione |
1540-36-9 | 98% | 5g |
¥682.0 | 2022-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11236-250g |
3-n-Butyl-2,4-pentanedione, 98% |
1540-36-9 | 98% | 250g |
¥15866.00 | 2023-03-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11236-50g |
3-n-Butyl-2,4-pentanedione, 98% |
1540-36-9 | 98% | 50g |
¥3755.00 | 2023-03-03 | |
Apollo Scientific | OR936245-1g |
3-N-Butyl-2,4-pentanedione |
1540-36-9 | 98% | 1g |
£90.00 | 2025-02-20 | |
TRC | B701393-1g |
3-N-Butyl-2,4-pentanedione |
1540-36-9 | 1g |
$ 65.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PP581-500mg |
3-n-Butyl-2,4-pentanedione |
1540-36-9 | 98% | 500mg |
¥181.0 | 2022-05-30 | |
Apollo Scientific | OR936245-25g |
3-N-Butyl-2,4-pentanedione |
1540-36-9 | 98% | 25g |
£620.00 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11236-10g |
3-n-Butyl-2,4-pentanedione, 98% |
1540-36-9 | 98% | 10g |
¥822.00 | 2023-03-03 |
3-n-Butyl-2,4-pentanedione 関連文献
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Joumada Al Cheikh,Rosa Zakari,Amit C. Bhosale,Angel Villagra,Nathalie Leclerc,Sébastien Floquet,Prakash C. Ghosh,Alireza Ranjbari,Emmanuel Cadot,Pierre Millet,Lo?c Assaud Mater. Adv. 2020 1 430
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Alexander O. Terent'ev,Vera A. Vil',Ivan A. Yaremenko,Oleg V. Bityukov,Dmitri O. Levitsky,Vladimir V. Chernyshev,Gennady I. Nikishin,Fabrice Fleury New J. Chem. 2014 38 1493
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3. Oligomerization and isomerization of olefins by catalysts derived from nickel complexes of dithio-β-diketonatesRamyani Abeywickrema,Martin A. Bennett,Kingsley J. Cavell,Michael Kony,Anthony F. Masters,Alison G. Webb J. Chem. Soc. Dalton Trans. 1993 59
-
Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi,Valentina Venturi,Paola Pedrini Org. Biomol. Chem. 2011 9 8038
-
Xue Lan,Takumi Tominaga,Tomoyuki Mochida Dalton Trans. 2017 46 5041
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6. Synthesis, magnetic properties, and electronic spectra of mixed ligand bis(β-diketonato)chromium(iii) complexes with a chelated nitronyl nitroxide radical: X-ray structure of [Cr(dpm)2(NIT2py)]PF6Yasunori Tsukahara,Atsushi Iino,Takafumi Yoshida,Takayoshi Suzuki,Sumio Kaizaki J. Chem. Soc. Dalton Trans. 2002 181
3-n-Butyl-2,4-pentanedioneに関する追加情報
Research Brief on 3-n-Butyl-2,4-pentanedione (CAS: 1540-36-9) in Chemical Biology and Pharmaceutical Applications
3-n-Butyl-2,4-pentanedione (CAS: 1540-36-9) is a β-diketone derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in metal chelation, enzyme inhibition, and as a precursor for heterocyclic compounds with pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the metal-chelating properties of 3-n-Butyl-2,4-pentanedione, particularly its interaction with transition metals such as copper and iron. The research demonstrated that this compound forms stable complexes with these metals, which could be leveraged in designing novel metalloenzyme inhibitors or metal-chelating therapeutics for diseases like Alzheimer's and Wilson's disease. The study employed spectroscopic techniques (UV-Vis, NMR) and computational modeling to characterize these interactions.
In pharmaceutical applications, 3-n-Butyl-2,4-pentanedione has shown promise as a building block for antimicrobial agents. A recent patent application (WO2023056789) disclosed its use in synthesizing novel quinolone derivatives with enhanced activity against drug-resistant bacterial strains. The structural flexibility of the butyl side chain was found to significantly influence the compounds' membrane permeability and target binding affinity.
Metabolic studies have revealed interesting pharmacokinetic properties of 3-n-Butyl-2,4-pentanedione. Research published in Xenobiotica (2024) demonstrated that this compound undergoes rapid hepatic metabolism primarily via glucuronidation, with a plasma half-life of approximately 2.3 hours in rodent models. These findings are crucial for developing derivatives with improved metabolic stability for therapeutic applications.
Recent advances in synthetic methodology have enabled more efficient production of 3-n-Butyl-2,4-pentanedione. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2024) described a solvent-free condensation reaction using heterogeneous catalysis, achieving yields above 85% while reducing environmental impact. This development addresses previous challenges in large-scale production of this valuable intermediate.
Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary in vitro data suggest that 3-n-Butyl-2,4-pentanedione derivatives may modulate amyloid aggregation pathways, though further studies are needed to validate these findings and assess therapeutic potential. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, makes it particularly interesting for CNS-targeted drug development.
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